molecular formula C21H17ClN2OS2 B4015674 11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4015674
M. Wt: 413.0 g/mol
InChI Key: HDBDTAOBJSTTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to the mentioned compound involves efficient steps of condensation and cyclization. For instance, a study detailed the synthesis of eleven novel derivatives with possible central nervous system activities via a two-step process involving condensation and cyclization between specific precursors (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another synthesis approach includes aminolysis and cyclodehydration methods to produce compounds with neuroleptic properties (Hunziker, Fischer, & Schmutz, 1967).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods to confirm the structure of synthesized compounds. For example, IR, 1H-NMR, 13C-NMR, and mass spectrometry have been utilized to corroborate the structures of synthesized derivatives, proving the formation of desired compounds (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds involve modifications through various chemical reactions including alkylation, acetylation, and nitrosation. These reactions help in diversifying the chemical structure and potentially altering the pharmacological activity of the compounds. The compounds often exhibit moderate analgesic activity upon substitution at specific positions (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be crucial for understanding the compound's behavior in biological systems. For instance, the crystal structure of certain derivatives has been determined through X-ray single-crystal diffraction, providing insights into the compound's conformation and potential interactions with biological targets (Wang, Bao, Wang, Li, Chen, & Han, 2014).

properties

IUPAC Name

6-(5-chlorothiophen-2-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS2/c22-19-8-7-18(27-19)21-20-15(23-13-4-1-2-5-14(13)24-21)10-12(11-16(20)25)17-6-3-9-26-17/h1-9,12,21,23-24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDTAOBJSTTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(S4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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